4',5-Dihydroxydiclofenac

Beschreibung

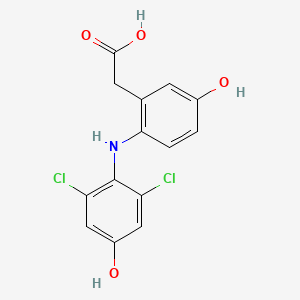

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

2-[2-(2,6-dichloro-4-hydroxyanilino)-5-hydroxyphenyl]acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11Cl2NO4/c15-10-5-9(19)6-11(16)14(10)17-12-2-1-8(18)3-7(12)4-13(20)21/h1-3,5-6,17-19H,4H2,(H,20,21) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DRZFITWJHHNHAD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1O)CC(=O)O)NC2=C(C=C(C=C2Cl)O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11Cl2NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70219061 | |

| Record name | 4',5-Dihydroxydiclofenac | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70219061 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

328.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

69002-86-4 | |

| Record name | 4′,5-Dihydroxydiclofenac | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=69002-86-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4',5-Dihydroxydiclofenac | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0069002864 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4',5-Dihydroxydiclofenac | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70219061 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 69002-86-4 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4',5-DIHYDROXYDICLOFENAC | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6US4Q8M8J7 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Contextual Background of 4 ,5 Dihydroxydiclofenac in Xenobiotic Biotransformation

Position within Diclofenac (B195802) Metabolic Cascades

The initial and most critical steps in the oxidative metabolism of diclofenac are the hydroxylation reactions catalyzed by cytochrome P450 (CYP) enzymes. researchgate.netnih.gov These reactions introduce a hydroxyl group onto the diclofenac molecule at different positions, leading to the formation of primary metabolites.

The principal metabolic pathway for diclofenac involves hydroxylation at the 4'-position of the dichlorophenyl ring, forming 4'-hydroxydiclofenac (B1664172). pharmgkb.orgnih.govscielo.br This reaction is predominantly catalyzed by the CYP2C9 enzyme. pharmgkb.orgnih.govnih.gov In fact, studies using human liver microsomes and engineered cells expressing single human CYPs estimate that CYP2C9 is responsible for over 99.5% of the 4'-hydroxylation of diclofenac. capes.gov.brnih.gov This makes 4'-hydroxydiclofenac the major oxidative metabolite of diclofenac. pharmgkb.orgresearchgate.net The formation of 4'-hydroxydiclofenac follows Michaelis-Menten kinetics, with studies in human liver microsomes reporting a Km value of approximately 9 ± 1 μM and a Vmax of 432 ± 15 pmol/min/mg. capes.gov.brnih.gov

| Parameter | Value | Enzyme |

| Km | 9 ± 1 μM | CYP2C9 |

| Vmax | 432 ± 15 pmol/min/mg | CYP2C9 |

| Kinetic parameters for the formation of 4'-Hydroxydiclofenac in human liver microsomes. |

Another primary hydroxylation event is the formation of 5-hydroxydiclofenac (B1228188). researchgate.netatchealthcare.com.phcaymanchem.com While considered a minor pathway compared to 4'-hydroxylation, it is a significant step as 5-hydroxydiclofenac serves as a direct precursor to 4',5-dihydroxydiclofenac. capes.gov.brnih.gov The formation of 5-hydroxydiclofenac is catalyzed by multiple CYP isoforms, with studies suggesting the involvement of CYP2C8, CYP2C19, and CYP3A4. nih.govnih.govmedchemexpress.com In human liver microsomes, the formation of 5-hydroxydiclofenac also follows Michaelis-Menten kinetics, with a reported Km of 43 ± 5 μM and a Vmax of 15.4 ± 0.6 pmol/min/mg. capes.gov.brnih.gov

| Parameter | Value | Enzymes |

| Km | 43 ± 5 μM | CYP2C8, CYP2C19, CYP3A4 |

| Vmax | 15.4 ± 0.6 pmol/min/mg | CYP2C8, CYP2C19, CYP3A4 |

| Kinetic parameters for the formation of 5-Hydroxydiclofenac in human liver microsomes. |

This compound is formed through the further oxidation of a primary metabolite, specifically 5-hydroxydiclofenac. capes.gov.brnih.gov This subsequent hydroxylation at the 4'-position of 5-hydroxydiclofenac is also primarily catalyzed by the CYP2C9 enzyme. capes.gov.brnih.gov Research has shown that when 5-hydroxydiclofenac is incubated with human liver microsomes, this compound is produced. capes.gov.brnih.gov This reaction exhibits Michaelis-Menten kinetics with a Km of 15 ± 1 μM and a Vmax of 96 ± 3 pmol/min/mg. nih.govebi.ac.uk The formation of this dihydroxy metabolite highlights the sequential nature of diclofenac's oxidative metabolism.

| Parameter | Value | Enzyme |

| Km | 15 ± 1 μM | CYP2C9 |

| Vmax | 96 ± 3 pmol/min/mg | CYP2C9 |

| Kinetic parameters for the formation of this compound from 5-Hydroxydiclofenac in human liver microsomes. |

Primary Hydroxylation Events of Diclofenac

Significance as a Polyhydroxylated Metabolite in Research Models

The study of polyhydroxylated metabolites like this compound is significant in understanding the complete metabolic profile of a drug. In various research models, including human hepatocytes and human liver microsomes, the formation of this compound has been consistently observed. capes.gov.brnih.gov Its presence in these in vitro systems provides a more comprehensive picture of the biotransformation pathways of diclofenac beyond the primary metabolites. The characterization of such secondary metabolites is crucial for building accurate predictive models of drug metabolism and for understanding the full extent of a xenobiotic's chemical transformations within a biological system.

Enzymatic Formation and Metabolic Pathways of 4 ,5 Dihydroxydiclofenac

Initial Hydroxylation Events Leading to Precursors

The journey to 4',5-dihydroxydiclofenac begins with the initial enzymatic hydroxylation of diclofenac (B195802), a process that can occur at two primary sites on the molecule: the 4'-position of the dichlorophenyl ring and the 5-position of the phenylacetic acid ring. capes.gov.brnih.gov These initial reactions produce the precursor metabolites, 4'-hydroxydiclofenac (B1664172) and 5-hydroxydiclofenac (B1228188), respectively. capes.gov.brresearchgate.net

Regioselective Hydroxylation at the 4'-Position of Diclofenac

The hydroxylation of diclofenac at the 4'-position to form 4'-hydroxydiclofenac is the principal metabolic pathway for this drug. pharmgkb.org This reaction is characterized by a high degree of regioselectivity, with the enzyme specifically targeting this position on the dichlorophenyl ring. acs.org Studies using human liver microsomes have demonstrated that this hydroxylation follows Michaelis-Menten kinetics. capes.gov.brnih.gov The formation of 4'-hydroxydiclofenac is a critical initial step, as this metabolite can undergo further biotransformation. nih.gov

Regioselective Hydroxylation at the 5-Position of Diclofenac

In addition to 4'-hydroxylation, diclofenac can also be hydroxylated at the 5-position of the phenylacetic acid ring, yielding 5-hydroxydiclofenac. capes.gov.brnih.gov While considered a minor pathway compared to 4'-hydroxylation, the formation of 5-hydroxydiclofenac is significant as it serves as a direct precursor to this compound. capes.gov.brnih.govnih.gov This hydroxylation reaction also follows Michaelis-Menten kinetics in human liver microsomes. capes.gov.brnih.gov The subsequent hydroxylation of 5-hydroxydiclofenac at the 4'-position leads to the formation of this compound. capes.gov.brnih.gov

Cytochrome P450 Isoform Specificity in its Formation from Precursors

The formation of this compound from its precursors is catalyzed by specific isoforms of the cytochrome P450 enzyme system. The initial hydroxylation steps to form 4'-hydroxydiclofenac and 5-hydroxydiclofenac are primarily mediated by different CYP subfamilies, highlighting the isoform specificity of diclofenac metabolism.

Role of Specific CYP2C Subfamilies (e.g., CYP2C9) in 4'-Hydroxydiclofenac Formation

The formation of 4'-hydroxydiclofenac is predominantly and almost exclusively catalyzed by the CYP2C9 isoform. capes.gov.brnih.govnih.govcaymanchem.com Studies have shown that CYP2C9 is responsible for over 99.5% of the 4'-hydroxylation of diclofenac. capes.gov.brnih.gov This high degree of specificity is attributed to the strict positioning of the diclofenac molecule within the active site of the CYP2C9 enzyme. acs.org The catalytic efficiency of CYP2C9 for this reaction is significantly higher than that of other P450s. acs.org

Contribution of CYP3A Subfamilies (e.g., CYP3A4) in 5-Hydroxydiclofenac Formation

The hydroxylation of diclofenac at the 5-position to form 5-hydroxydiclofenac is primarily mediated by the CYP3A4 isoform. acs.orgnih.govnih.gov While other CYP isoforms can contribute, CYP3A4 is considered the major enzyme responsible for this specific metabolic step. nih.govnih.gov The formation of 5-hydroxydiclofenac by CYP3A4 is a critical prerequisite for the subsequent formation of this compound. capes.gov.brnih.gov

Characterization of Other Contributing CYP Isoforms

While CYP2C9 and CYP3A4 are the primary enzymes involved in the initial hydroxylation of diclofenac, other CYP isoforms have been shown to contribute to a lesser extent, particularly in the formation of 5-hydroxydiclofenac. capes.gov.bracs.org These include members of the CYP2C subfamily such as CYP2C8, CYP2C18, and CYP2C19, which can produce both 4'- and 5-hydroxylated metabolites. acs.orgnih.gov Specifically, for the 5-hydroxylation of diclofenac, the order of involvement of these other isoforms has been suggested as CYP2C8 > CYP2C19 ≈ CYP2C18 >> CYP2B6. capes.gov.brnih.gov The subsequent conversion of 5-hydroxydiclofenac to this compound has been shown to be catalyzed by CYP2C9 with high efficiency. nih.govnih.gov

Kinetic Parameters of Diclofenac Hydroxylation

The table below summarizes the Michaelis-Menten kinetic parameters for the formation of the primary hydroxylated metabolites of diclofenac in human liver microsomes.

| Metabolite | K_m (μM) | V_max_ (pmol/min/mg) | Primary Catalyzing Enzyme |

| 4'-Hydroxydiclofenac | 9 ± 1 | 432 ± 15 | CYP2C9 |

| 5-Hydroxydiclofenac | 43 ± 5 | 15.4 ± 0.6 | CYP3A4 |

| This compound (from 5-hydroxydiclofenac) | 15 ± 1 | 96 ± 3 | CYP2C9 |

| Data sourced from studies on human liver microsomes. capes.gov.brnih.gov |

Sequential and Concurrent Hydroxylation Pathways

The creation of this compound is not a direct process from the parent diclofenac molecule but rather a secondary metabolic step. It requires the initial formation of monohydroxylated intermediates, namely 4'-Hydroxydiclofenac and 5-Hydroxydiclofenac. europa.eucapes.gov.brresearchgate.net These primary metabolites then serve as substrates for a subsequent hydroxylation reaction to yield the dihydroxylated product. capes.gov.brnih.govebi.ac.uk

A significant pathway for the formation of this compound involves the hydroxylation of an alternative primary metabolite, 5-Hydroxydiclofenac. capes.gov.brebi.ac.uk The initial 5-hydroxylation of diclofenac is a minor metabolic route catalyzed by several CYP isoforms, including CYP3A4, CYP2C8, CYP2C18, and CYP2C19. nih.govnih.govresearchgate.net Once formed, 5-Hydroxydiclofenac can undergo a subsequent 4'-hydroxylation to yield this compound. capes.gov.brnih.govebi.ac.uk

Research using human liver microsomes has shown that this secondary metabolic step is highly efficient. capes.gov.brnih.gov The enzyme responsible for the conversion of 5-Hydroxydiclofenac to this compound has been identified as CYP2C9, which catalyzes this reaction with high affinity. capes.gov.brnih.govebi.ac.ukebi.ac.uk In vitro studies have estimated that CYP2C9 is responsible for over 97% of this specific conversion. capes.gov.brnih.govebi.ac.ukebi.ac.uk

In vitro experiments using human liver microsomes provide insight into the kinetics of the various hydroxylation steps. The formation of the primary metabolites, 4'-Hydroxydiclofenac and 5-Hydroxydiclofenac, follows Michaelis-Menten kinetics but with markedly different efficiencies. The 4'-hydroxylation pathway is predominant, characterized by a much higher maximum velocity (Vmax) compared to the 5-hydroxylation pathway. capes.gov.brnih.govacs.org

However, the subsequent conversion to this compound appears to be more robust from the 5-hydroxy intermediate. The Vmax for the formation of this compound from 5-Hydroxydiclofenac is significantly higher than the Vmax for the initial formation of 5-Hydroxydiclofenac itself, indicating an efficient secondary hydroxylation step. capes.gov.brnih.govacs.org

| Reaction | Substrate | Product | Primary Enzyme | Km (μM) | Vmax (pmol/min/mg) | Source |

|---|---|---|---|---|---|---|

| 4'-Hydroxylation | Diclofenac | 4'-Hydroxydiclofenac | CYP2C9 | 9 ± 1 | 432 ± 15 | capes.gov.brnih.govacs.org |

| 5-Hydroxylation | Diclofenac | 5-Hydroxydiclofenac | CYP3A4, CYP2C family | 43 ± 5 | 15.4 ± 0.6 | capes.gov.brnih.govacs.org |

| 4'-Hydroxylation | 5-Hydroxydiclofenac | This compound | CYP2C9 | 15 ± 1 | 96 ± 3 | capes.gov.brnih.govebi.ac.ukebi.ac.uk |

Influence of Enzyme Induction and Inhibition in In Vitro Models

The formation of this compound can be altered by compounds that inhibit or induce the activity of the involved CYP enzymes. These interactions have been studied in various in vitro models.

Enzyme Inhibition:

Sulfaphenazole , a selective inhibitor of CYP2C9, is expected to significantly decrease the formation of this compound. ebi.ac.ukacs.org This is because CYP2C9 is the primary catalyst for both the major initial step (diclofenac to 4'-Hydroxydiclofenac) and the key secondary step (5-Hydroxydiclofenac to this compound). capes.gov.brebi.ac.uk

Troleandomycin (B1681591) , a known inhibitor of CYP3A4, effectively inhibits the 5-hydroxylation of diclofenac. ebi.ac.ukacs.org By reducing the formation of the 5-Hydroxydiclofenac precursor, troleandomycin indirectly limits the subsequent production of this compound via this pathway. ebi.ac.ukacs.org

| Inhibitor | Target Enzyme | Affected Pathway | Expected Outcome on this compound Formation | Source |

|---|---|---|---|---|

| Sulfaphenazole | CYP2C9 | Formation of 4'-Hydroxydiclofenac; Formation of this compound from 5-Hydroxydiclofenac | Inhibition | ebi.ac.ukacs.org |

| Troleandomycin | CYP3A4 | Formation of 5-Hydroxydiclofenac | Inhibition (by limiting substrate) | ebi.ac.ukacs.org |

Enzyme Induction and Cooperativity: The phenomenon of enzyme induction or cooperativity can also influence metabolite formation. A notable example is the interaction between diclofenac and quinidine (B1679956), which affects the CYP3A4-mediated pathway.

Quinidine has been shown to stimulate the CYP3A4-catalyzed formation of 5-Hydroxydiclofenac. ingentaconnect.comnih.gov This is not a classic induction but rather a form of allosteric interaction or cooperativity, where the presence of quinidine enhances the metabolic activity of CYP3A4 towards diclofenac. researchgate.netnih.gov In vitro studies with human liver microsomes demonstrated that quinidine could increase the formation of 5-Hydroxydiclofenac by approximately 6-fold. nih.gov This was attributed to a 4.5-fold increase in the Vmax with little change to the Km. nih.gov In human hepatocyte suspensions, a roughly 4-fold increase in 5-Hydroxydiclofenac formation was observed. nih.govfda.gov By increasing the pool of the 5-Hydroxydiclofenac intermediate, this interaction would likely lead to a corresponding increase in the formation of this compound.

| Effector | Affected Enzyme | Mechanism | Effect on 5-Hydroxydiclofenac Formation | Potential Downstream Effect on this compound | Source |

|---|---|---|---|---|---|

| Quinidine | CYP3A4 | Cooperativity (Allosteric activation) | ~6-fold increase in microsomes; ~4-fold increase in hepatocytes | Increased formation due to greater substrate availability | ingentaconnect.comnih.govnih.govfda.gov |

Investigative Methodologies for 4 ,5 Dihydroxydiclofenac Analysis in Research

Sample Preparation Techniques for Biological Matrices in Research Settings

Effective sample preparation is a critical prerequisite for accurate analysis, aiming to extract the analyte of interest from complex biological media, remove interfering substances, and concentrate the sample. The choice of technique depends on the nature of the biological matrix and the analytical method to be used.

Microsomal incubations, particularly using human liver microsomes (HLMs), are a standard in vitro model to study drug metabolism. nih.gov The formation of 4',5-dihydroxydiclofenac is often investigated by incubating its precursor, 5-hydroxydiclofenac (B1228188), with HLMs in the presence of an NADPH-regenerating system. nih.govebi.ac.uk

The extraction process typically involves terminating the enzymatic reaction, followed by the separation of the analyte. A common procedure is as follows:

Reaction Quenching : The incubation reaction is stopped, often by adding a cold organic solvent like acetonitrile (B52724). acs.org This step effectively denatures the microsomal enzymes and precipitates proteins.

Protein Precipitation and Centrifugation : After adding the quenching solvent, the mixture is vortexed and then centrifuged at high speed (e.g., 10,000 g) to pellet the precipitated proteins. acs.org

Supernatant Collection : The resulting supernatant, which contains the metabolites, is carefully transferred to a new tube for analysis. acs.org

Evaporation and Reconstitution : The supernatant may be evaporated to dryness under a stream of nitrogen gas. The residue is then reconstituted in a small volume of the mobile phase used for the subsequent chromatographic analysis. scispace.com

Research has shown that this compound is formed from 5-hydroxydiclofenac in human liver microsomes following Michaelis-Menten kinetics. nih.govebi.ac.uk

| Substrate | Parameter | Value |

|---|---|---|

| 5-Hydroxydiclofenac | Km (μM) | 15 +/- 1 |

| Vmax (pmol/min/mg) | 96 +/- 3 |

Cell-based assays, using primary cells like human hepatocytes or engineered cell lines expressing specific drug-metabolizing enzymes, provide a more integrated model of cellular metabolism. nih.govacs.org Human hepatocytes have been shown to form this compound. nih.govebi.ac.uk The preparation of samples from these cultures involves separating the analyte from the cells and the culture medium.

Cell Lysates : To analyze intracellular metabolites, cells are first harvested and washed. Lysis can be achieved through methods like repeated freeze-thaw cycles or the use of specific lysis buffers. nih.gov Centrifugation is then used to separate the soluble lysate from cellular debris.

Culture Supernatants : For extracellular metabolites, the culture medium is collected. Direct injection into an analytical instrument is sometimes possible, but often a clean-up step is required. nih.gov

Extraction : Similar to microsomal preparations, protein precipitation with a solvent like acetonitrile is a common method to clean up both lysates and supernatants. acs.org The mixture is centrifuged, and the supernatant is collected for analysis. nih.gov In some protocols, antibiotics such as penicillin-streptomycin (B12071052) or gentamicin (B1671437) may be included in the culture medium to prevent bacterial contamination, which could otherwise interfere with the analysis. gulhanemedj.org

Preclinical animal studies are essential for evaluating the metabolism of a drug in vivo. Extracting metabolites like this compound from tissues such as the liver requires homogenization and rigorous clean-up procedures.

A general workflow for tissue extraction includes:

Homogenization : The tissue is weighed and homogenized in a specific buffer, often a cold solvent mixture like methanol:water or chloroform:methanol, to disrupt the cells and release their contents. protocols.ioresearchgate.net This can be done using mechanical homogenizers or bead beaters. protocols.ioopsdiagnostics.com

Extraction/Protein Precipitation : An organic solvent or lysis solution is added to the homogenate to extract the analytes and precipitate proteins. opsdiagnostics.comsigmaaldrich.com The mixture is typically vortexed and incubated to ensure complete lysis and extraction. sigmaaldrich.com

Centrifugation : High-speed centrifugation is used to separate the solid tissue debris and precipitated proteins from the liquid extract containing the metabolites. pacb.com

Supernatant Processing : The resulting supernatant is carefully collected. protocols.iopacb.com Depending on the subsequent analysis, this extract may be further purified using techniques like liquid-liquid extraction or solid-phase extraction (SPE) to remove interfering lipids and other endogenous components. The final extract can then be concentrated and reconstituted in the mobile phase for analysis. protocols.io

Chromatographic Separation Techniques

Chromatography is the cornerstone for separating and quantifying this compound from the complex mixtures generated during sample preparation. The choice between High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) depends on the required sensitivity, resolution, and sample throughput.

HPLC is a widely used and robust technique for the analysis of diclofenac (B195802) and its metabolites, including this compound. nih.govnih.govresearchgate.net The method separates compounds based on their differential partitioning between a stationary phase (packed in a column) and a liquid mobile phase. openaccessjournals.com

Key components of an HPLC method for this compound analysis include:

Stationary Phase : Reversed-phase columns, particularly C18 columns, are most commonly used. scispace.comnih.gov These columns contain a nonpolar stationary phase, which retains nonpolar compounds longer.

Mobile Phase : A mixture of an aqueous buffer (e.g., phosphate (B84403) buffer or ammonium (B1175870) acetate) and an organic solvent (e.g., acetonitrile or methanol) is typically used. scispace.comresearchgate.net The pH of the aqueous phase is often adjusted to control the ionization state of the analyte and improve peak shape. scispace.com

Detection : UV detection is frequently employed, with the wavelength set to an absorbance maximum for the compounds of interest (e.g., 276 nm or 282 nm for diclofenac and its hydroxylated metabolites). scispace.comnih.gov

Elution : Separation can be achieved using either isocratic elution (constant mobile phase composition) or gradient elution (composition changes over time) to effectively resolve multiple metabolites in a single run. nih.gov

| Parameter | Condition 1 (based on scispace.com) | Condition 2 (based on nih.gov) |

|---|---|---|

| Column | µ-bondapack C18 (150 x 4.6mm) | Reversed phase C18 (25 cm × 4.6 mm × 5 µm) |

| Mobile Phase | Acetonitrile: Deionized water: Orthophosphoric acid (45:54.5:0.5), pH 3.5 | Low-pressure gradient with aqueous buffer and organic modifier |

| Flow Rate | 1.0 mL/min | 1.0 mL/min |

| Detection | UV at 276 nm | UV at 282 nm |

| Temperature | Not specified | 30 °C |

UPLC, also known as Ultra-High-Performance Liquid Chromatography (UHPLC), is a more recent advancement in liquid chromatography that utilizes columns with smaller particle sizes (typically less than 2 µm). mdpi.com This results in significantly higher resolution, greater sensitivity, and much faster analysis times compared to traditional HPLC. mdpi.commeasurlabs.com

The main advantages of UPLC for analyzing metabolites like this compound include:

Increased Efficiency : The smaller particles lead to more efficient separation, allowing for better resolution of closely related compounds, such as isomeric metabolites. mdpi.com

Faster Analysis : The high efficiency allows for the use of higher flow rates and shorter columns, drastically reducing run times, which is beneficial for high-throughput screening. mdpi.com

Enhanced Sensitivity : UPLC produces sharper, narrower peaks, which leads to greater peak heights and improved signal-to-noise ratios, thereby increasing sensitivity. mdpi.com

While specific UPLC methods for this compound are not as widely published as HPLC methods, the principles are the same. A typical UPLC system would be coupled to a mass spectrometer (UPLC-MS) for highly sensitive and specific detection and quantification, which is ideal for detecting low-abundance metabolites in complex biological samples. measurlabs.com

Mass Spectrometric Detection and Quantification

Mass spectrometry (MS), particularly when coupled with liquid chromatography (LC), stands as a cornerstone for the analysis of this compound. nih.govresearchgate.netresearchgate.net This powerful technique allows for the separation, identification, and quantification of the metabolite with high precision.

Tandem mass spectrometry (MS/MS) is a widely utilized technique for the quantification of this compound due to its exceptional selectivity and sensitivity. nih.govresearchgate.net In this approach, the precursor ion corresponding to this compound is selected in the first mass analyzer, fragmented through collision-induced dissociation, and the resulting product ions are detected in the second mass analyzer. This process, often referred to as multiple reaction monitoring (MRM), significantly reduces background noise and enhances the specificity of detection, even in complex biological samples.

Research has demonstrated the successful application of LC-MS/MS for the simultaneous determination of diclofenac and its various metabolites, including this compound, in different biological matrices. nih.govresearchgate.netresearchgate.net The fragmentation patterns observed in MS/MS spectra provide structural information that aids in the confident identification of the metabolite. For instance, the fragmentation of the [M+H]+ precursor ion of 5-hydroxydiclofenac at an m/z of 312.0189 has been shown to produce characteristic product ions at m/z 294.0082 and 266.0134, among others. nih.gov

The table below summarizes typical parameters used in tandem mass spectrometry for the analysis of diclofenac metabolites.

Table 1: Illustrative Tandem Mass Spectrometry Parameters for Hydroxydiclofenac Analysis

| Parameter | Value/Description | Reference |

|---|---|---|

| Ionization Mode | Positive Electrospray Ionization (ESI+) | nih.gov |

| Precursor Ion (m/z) for 5-hydroxydiclofenac | 312.0189 | nih.gov |

| Product Ions (m/z) for 5-hydroxydiclofenac | 294.0082, 266.0134, 231.0445 | nih.gov |

| Collision Energy | 15-30 (nominal) | nih.gov |

High-resolution mass spectrometry (HRMS) offers another powerful tool for the analysis of this compound. researchgate.net Unlike tandem mass spectrometry which relies on specific fragmentation pathways, HRMS provides highly accurate mass measurements, typically to within a few parts per million (ppm). researchgate.net This high mass accuracy allows for the determination of the elemental composition of an ion, providing a high degree of confidence in the identification of this compound and distinguishing it from other co-eluting compounds with the same nominal mass. bioanalysis-zone.com

HRMS can be operated in full-scan mode, capturing data for all ions within a specified mass range, which is particularly useful for untargeted metabolomics studies aiming to identify a broad range of metabolites, including previously unknown ones. researchgate.netacs.org The combination of liquid chromatography with HRMS (LC-HRMS) has been successfully applied to identify various diclofenac metabolites, including dihydroxylated forms like this compound, in different biological systems. researchgate.neteurl-pesticides.eu

The table below highlights key features of HRMS in the context of metabolite analysis.

Table 2: Key Features of High-Resolution Mass Spectrometry for Metabolite Analysis

| Feature | Description | Reference |

|---|---|---|

| Mass Accuracy | Typically < 5 ppm, allowing for elemental composition determination. | eurl-pesticides.eu |

| Resolution | High resolving power (e.g., 100,000 FWHM) to separate ions with very similar m/z values. | nih.gov |

| Application | Both targeted quantification and untargeted metabolite identification. | researchgate.netacs.org |

For accurate and precise quantification of this compound using mass spectrometry, the use of an internal standard is essential. spectroscopyonline.combevital.no An ideal internal standard is a stable isotope-labeled (SIL) version of the analyte, such as deuterium-labeled this compound. scispace.comnih.gov SIL internal standards are chemically identical to the analyte and co-elute during chromatography, allowing them to effectively compensate for variations in sample preparation, injection volume, and matrix effects (ion suppression or enhancement) that can occur during the analysis. bevital.nowaters.com

The use of a SIL internal standard, such as D4-diclofenac, has been shown to improve the accuracy and precision of quantification for diclofenac and its metabolites. researchgate.net By adding a known amount of the SIL internal standard to each sample, the ratio of the analyte's response to the internal standard's response is used for quantification, leading to more reliable and reproducible results. nih.gov

The table below outlines the benefits of using isotope-labeled internal standards.

Table 3: Advantages of Isotope-Labeled Internal Standards

| Advantage | Explanation | Reference |

|---|---|---|

| Compensation for Matrix Effects | Co-elution with the analyte allows for correction of ion suppression or enhancement. | bevital.nowaters.com |

| Correction for Sample Loss | Accounts for analyte loss during sample preparation and extraction. | nih.gov |

| Improved Precision and Accuracy | Reduces variability and leads to more reliable quantitative data. | scispace.comnih.gov |

Method Validation Parameters in Research Analytics

To ensure the reliability and reproducibility of analytical methods for this compound, a thorough validation process is required. nih.govturkjps.org This involves evaluating several key parameters to demonstrate that the method is suitable for its intended purpose.

Specificity and selectivity refer to the ability of the analytical method to differentiate and quantify the analyte of interest, in this case this compound, in the presence of other components in the sample matrix. nih.govut.ee In chromatographic methods, this is demonstrated by the absence of interfering peaks at the retention time of the analyte in blank samples. nih.gov For mass spectrometric detection, the use of specific precursor-to-product ion transitions in MS/MS provides a high degree of selectivity. nih.govresearchgate.net

Research studies have demonstrated the specificity of methods for diclofenac and its metabolites by analyzing blank urine and plasma samples from multiple sources to ensure no endogenous interferences were present. ebi.ac.uk

Linearity is the ability of the analytical method to produce results that are directly proportional to the concentration of the analyte within a given range. researchgate.net This is typically evaluated by analyzing a series of calibration standards at different concentrations and constructing a calibration curve. The calibration range is the interval between the upper and lower concentrations of the analyte that can be determined with acceptable linearity, accuracy, and precision. scispace.com

For the analysis of diclofenac and its metabolites, methods have been validated with wide linear ranges. For example, one study reported a linear range of 5 to 2000 ng/mL for diclofenac in plasma with a correlation coefficient of 0.9998. researchgate.net Another study demonstrated linearity for diclofenac metabolites over a concentration range of 0.2 to 40 µg/mL in urine. ebi.ac.ukresearchgate.net

The table below shows an example of a calibration range for diclofenac and its metabolites.

Table 4: Example of a Validated Calibration Range for Diclofenac and its Metabolites in Urine

| Analyte | Calibration Range (µg/mL) | Reference |

|---|---|---|

| Diclofenac | 0.2 - 40 | ebi.ac.ukresearchgate.net |

| 3'-hydroxydiclofenac | 0.2 - 40 | ebi.ac.uk |

| 4'-hydroxydiclofenac (B1664172) | 0.2 - 40 | ebi.ac.uk |

| 5-hydroxydiclofenac | 0.2 - 40 | ebi.ac.uk |

| This compound | 0.2 - 40 | researchgate.net |

Limits of Detection (LOD) and Quantification (LOQ)

The limits of detection (LOD) and quantification (LOQ) are critical performance characteristics of an analytical method, defining the lowest concentration of an analyte that can be reliably detected and quantified, respectively. For this compound, these limits have been established in various studies, often as part of broader analyses of diclofenac and its metabolites.

In a study utilizing gas chromatography with capillary columns and electron capture detection to analyze diclofenac and its hydroxylated metabolites, including this compound, in human plasma, a lower limit of quantification (LLOQ) was established. For this compound and other metabolites, the LLOQ was determined to be 20 ng/mL, with the assay validated over a range of 20-10,000 ng/mL researchgate.net.

Another investigation, employing high-performance liquid chromatography (HPLC) with coulometric detection, reported that the plasma concentrations of this compound in their study were consistently below the limit of quantification of 10 ng/mL.

Furthermore, a high-performance liquid chromatography (HPLC) method developed for the determination of diclofenac and its metabolites in human urine established a limit of quantitation of 0.4 µg/mL for all five analytes, including by extension this compound, based on accuracy and precision criteria ebi.ac.uk.

The table below summarizes the reported limits of quantification for this compound from various analytical methodologies.

| Analytical Method | Matrix | Limit of Quantification (LOQ) |

| Gas Chromatography with Electron Capture Detection | Human Plasma | 20 ng/mL researchgate.net |

| HPLC with Coulometric Detection | Plasma | < 10 ng/mL |

| HPLC | Human Urine | 0.4 µg/mL ebi.ac.uk |

Precision and Accuracy in Quality Control Samples

The reliability of an analytical method is further underpinned by its precision and accuracy, typically evaluated using quality control (QC) samples at various concentration levels. Precision refers to the closeness of repeated measurements, while accuracy indicates the closeness of a measured value to a known or accepted value.

For the gas chromatography-based method mentioned previously, the precision and accuracy for the analysis of this compound and other metabolites were thoroughly validated. The within-day precision was found to be less than or equal to 10%, and the between-day precision was less than or equal to 13%. The accuracy of the method was reported to be between 90% and 108% researchgate.net.

In a separate study focused on diclofenac and four of its metabolites in human urine, good accuracy was observed across a concentration range of 0.2 to 40 µg/mL ebi.ac.uk. While specific precision data for this compound was not detailed, the establishment of a limit of quantitation based on both accuracy and precision criteria implies that the method meets accepted standards of reliability ebi.ac.uk.

The following table presents the precision and accuracy data for the analytical method for this compound.

| Analytical Method | Parameter | Finding |

| Gas Chromatography with Electron Capture Detection | Within-day Precision | ≤ 10% researchgate.net |

| Between-day Precision | ≤ 13% researchgate.net | |

| Accuracy | 90% - 108% researchgate.net | |

| HPLC | Accuracy | Good over 0.2 to 40 µg/mL range ebi.ac.uk |

Mechanistic Research on 4 ,5 Dihydroxydiclofenac and Its Biological Interactions

Role as an Intermediate in Reactive Metabolite Formation

4',5-Dihydroxydiclofenac is recognized as a secondary metabolite, formed from the further oxidation of primary hydroxylated metabolites of diclofenac (B195802). capes.gov.brebi.ac.uk Its chemical structure makes it a precursor to more reactive species, which are implicated in cellular damage.

Research indicates that this compound can undergo further oxidation, leading to the formation of electrophilic species. capes.gov.brresearchgate.net This process is a key step in the bioactivation of diclofenac. The presence of two hydroxyl groups on the aromatic rings facilitates oxidation, potentially generating highly reactive intermediates. researchgate.net These electrophilic species are electron-deficient and can readily react with nucleophilic sites on cellular macromolecules, a process linked to toxicity.

The degradation of diclofenac can result in an increase in aromatic intermediates, including the di-hydroxylated product this compound, which can then form quinoid compounds. researchgate.net The formation of such reactive intermediates is a critical aspect of the metabolic pathways that may contribute to adverse drug reactions.

A significant area of investigation is the formation of quinone-imines from hydroxylated diclofenac metabolites. researchgate.netresearchgate.netnih.gov While the direct formation of a quinone-imine from this compound is a plausible pathway, much of the research has focused on the quinone-imines derived from the primary metabolites, 4'-hydroxydiclofenac (B1664172) and 5-hydroxydiclofenac (B1228188). researchgate.netresearchgate.net These primary metabolites can be dehydrogenated by cytochrome P450 enzymes to form reactive quinone-imines. researchgate.net

The formation of this compound itself occurs after the initial hydroxylation of diclofenac. capes.gov.brebi.ac.uk Specifically, 5-hydroxydiclofenac can be further metabolized to yield this compound. capes.gov.brfda.gov This dihydroxylated compound, with hydroxyl groups on both aromatic rings, has the structural features that could potentially lead to the formation of a di-quinone-imine, a highly reactive electrophile. The subsequent oxidation of this compound could generate such species, which are capable of interacting with cellular components. researchgate.net

In Vitro Studies on Macromolecular Adduct Formation

The formation of covalent bonds between reactive metabolites and cellular macromolecules is a key mechanism of drug-induced toxicity. In vitro studies have provided valuable insights into the potential of this compound and its precursors to form such adducts.

Studies using human liver microsomes have demonstrated that diclofenac metabolites can covalently bind to proteins. researchgate.netnih.govresearchgate.net Microsomes contain a high concentration of drug-metabolizing enzymes, such as cytochrome P450s, which are responsible for the formation of reactive metabolites. The incubation of diclofenac with human liver microsomes leads to the formation of various hydroxylated metabolites, including this compound. capes.gov.brfda.gov

| Metabolite | Km (μM) | Vmax (pmol/min/mg) |

|---|---|---|

| 4'-hydroxydiclofenac | 9 ± 1 | 432 ± 15 |

| 5-hydroxydiclofenac | 43 ± 5 | 15.4 ± 0.6 |

| This compound (from 5-hydroxydiclofenac) | 15 ± 1 | 96 ± 3 |

The potential for reactive metabolites to interact with nucleic acids is a critical area of toxicological research. While there is a body of research on the interaction of various compounds with DNA and nucleotides in vitro, specific studies focusing solely on the direct interaction of this compound are less common. nih.govnih.govuochb.cz However, the electrophilic nature of the potential reactive species derived from this compound suggests a theoretical possibility of interaction with the nucleophilic centers in DNA.

It is known that certain drug metabolites can form adducts with DNA, which can have mutagenic potential. The investigation into whether metabolites of diclofenac, including those downstream of this compound, can interact with and modify nucleotides and DNA in vitro is an important aspect of understanding its complete toxicological profile.

Modulation of Cellular Processes in Experimental Models

The formation of this compound and its subsequent reactive species can impact various cellular processes, as demonstrated in experimental models. These effects are often linked to the initiation of cellular stress and toxicity pathways.

The metabolism of diclofenac to its hydroxylated derivatives, including the pathway that forms this compound, is a key factor in its cytotoxicity. mdpi.com Studies have shown that diclofenac metabolism can impair mitochondrial function and ATP synthesis. mdpi.comnih.govoup.com Specifically, the formation of N,5-dihydroxydiclofenac, a related metabolite, may induce oxidant stress through the consumption of NADPH. nih.gov This depletion of cellular reducing equivalents can disrupt the cellular redox balance and contribute to oxidative stress.

Effects on Antioxidant Defense Systems in Cell Lines (e.g., GSH Depletion)

The metabolism of diclofenac is closely linked to the generation of oxidative stress, a state characterized by an imbalance between the production of reactive oxygen species (ROS) and the capacity of antioxidant defense systems to neutralize them. researchgate.netscientificarchives.com A key component of this defense is glutathione (B108866) (GSH), an abundant cellular antioxidant that plays a crucial role in detoxifying reactive electrophiles and free radicals. nih.gov

The formation of diclofenac metabolites is considered a critical step in the depletion of cellular antioxidants. Reactive metabolites, such as the p-benzoquinone imines that can arise from the oxidation of hydroxylated precursors like 4'-hydroxydiclofenac and 5-hydroxydiclofenac, are capable of reacting with and depleting cellular GSH stores. researchgate.net While direct studies quantifying the effect of this compound on GSH levels are limited, the broader mechanism of diclofenac-induced toxicity involves the generation of such reactive intermediates that overwhelm the antioxidant capacity of the cell. researchgate.net However, some research indicates that in the early stages of diclofenac-induced toxicity in hepatocytes, a significant decrease in GSH is not observed, suggesting that ATP depletion may precede significant oxidative stress. nih.gov The process of GSH depletion is a key event in apoptosis (programmed cell death) and can be triggered by various stimuli that lead to its efflux from the cell. nih.gov

The cellular antioxidant defense system comprises several enzymes that work in concert to neutralize ROS. These include superoxide (B77818) dismutase (SOD), catalase (CAT), and glutathione peroxidase (GPX). nih.govfrontiersin.org Studies on the parent compound, diclofenac, in non-clinical models have shown that its administration can lead to a significant decrease in the levels of these protective enzymes in the liver, contributing to oxidative damage. scientificarchives.com

Influence on Mitochondrial Respiration and ATP Synthesis in Isolated Organelles/Cells

Mitochondria are central to cellular energy production through the process of oxidative phosphorylation, which generates ATP. nih.gov These organelles are also a primary target in drug-induced cellular injury. researchgate.net Both diclofenac and its metabolites are known to impair mitochondrial function, leading to a decrease in ATP synthesis, which can precede overt cell injury. nih.govresearchgate.net

The toxic effects of diclofenac on hepatocytes are suggested to be caused by a combination of drug-induced mitochondrial impairment and a futile consumption of NADPH, a key reducing equivalent. nih.gov The inhibition of the mitochondrial electron transport chain and the uncoupling of oxidative phosphorylation are key mechanisms. researchgate.net Research on isolated rat liver mitochondria has demonstrated that diclofenac and its phase I metabolites, 4'-hydroxydiclofenac and 5-hydroxydiclofenac, can inhibit ATP synthesis. researchgate.net These metabolites can induce damage by increasing the permeability of the mitochondrial membrane, which leads to its depolarization and a subsequent halt in ATP production. researchgate.net Specifically, 4'-hydroxydiclofenac has been shown to be a potent inhibitor of ATP synthesis. researchgate.net

Induction of Oxidative Stress Markers in Non-Clinical Settings

Oxidative stress can be quantified by measuring various biomarkers that indicate cellular damage or the response of antioxidant systems. frontiersin.org The generation of reactive diclofenac metabolites is linked to an increase in these markers. researchgate.net For instance, the oxidation of hydroxylated metabolites can produce reactive species that covalently bind to proteins and deplete glutathione, leading to a state of oxidative stress. researchgate.net

In non-clinical studies, administration of diclofenac has been shown to cause a significant elevation in markers of lipid peroxidation, such as malondialdehyde (MDA), in the liver. scientificarchives.com Concurrently, a decrease in the activity of key antioxidant enzymes, including superoxide dismutase (SOD), catalase (CAT), and glutathione peroxidase (GPX), has been observed. scientificarchives.com These changes are indicative of oxidative stress, where the production of ROS surpasses the cell's antioxidant capacity. scientificarchives.com Another key indicator of oxidative stress is the generation of hydrogen peroxide (H2O2). frontiersin.org While these findings are primarily associated with the parent drug, they reflect the downstream consequences of its metabolism into compounds like this compound and their subsequent reactions.

| Oxidative Stress Parameter | Effect Observed with Diclofenac Administration | Reference |

|---|---|---|

| Malondialdehyde (MDA) | Increased | scientificarchives.com |

| Glutathione (GSH) | Decreased | scientificarchives.com |

| Superoxide Dismutase (SOD) | Decreased | scientificarchives.com |

| Catalase (CAT) | Decreased | scientificarchives.com |

| Glutathione Peroxidase (GPx) | Decreased | scientificarchives.com |

Chemical Synthesis and Derivatization for Research Purposes

Synthetic Routes to 4',5-Dihydroxydiclofenac

The synthesis of this compound is not straightforward due to the presence of two hydroxyl groups on different aromatic rings of the parent molecule, diclofenac (B195802). This compound is known as a secondary metabolite of diclofenac, typically formed in vivo through the further hydroxylation of a primary metabolite, 5-hydroxydiclofenac (B1228188). ebi.ac.uk Chemical synthesis, therefore, often requires multi-step procedures to control the placement of the hydroxyl groups.

Biocatalytic routes have shown promise in producing hydroxylated metabolites of diclofenac. For instance, fungal biocatalysts like Beauveria bassiana have been used to synthesize various hydroxylated forms, including a novel compound, 3',4'-dihydroxydiclofenac. researchgate.netbiorxiv.org Laccase enzymes have also been shown to transform diclofenac into byproducts that include 4,5-dihydroxy diclofenac. researchgate.net These biological systems leverage the high specificity of enzymes to achieve reactions that are challenging to replicate through traditional organic chemistry.

Achieving regioselectivity—the precise placement of hydroxyl groups—is the principal challenge in synthesizing this compound. In biological systems, this is controlled by cytochrome P450 (CYP) enzymes. tandfonline.com Specifically, CYP2C9 is primarily responsible for the 4'-hydroxylation of diclofenac, while CYP3A4 mediates 5-hydroxylation. tandfonline.comingentaconnect.com The formation of this compound in vivo involves the sequential action of these or related enzymes, first forming 5-hydroxydiclofenac, which is then hydroxylated at the 4'-position. ebi.ac.uk

For chemical synthesis, regioselectivity is approached by using starting materials that already contain hydroxyl groups or their protected equivalents at the desired positions. This circumvents the difficulty of direct, selective C-H activation and hydroxylation on the complex diclofenac backbone. Quantum chemistry calculations have also been employed to study the structure-reactivity relationships and predict the most favorable sites for hydroxylation on the diclofenac molecule. tandfonline.comresearchgate.net

The choice of precursors is critical for a successful synthesis. Based on its metabolic pathway, 5-hydroxydiclofenac is the most direct precursor for the biological or biomimetic synthesis of this compound. ebi.ac.uk

Chemical syntheses of related hydroxylated metabolites provide insight into potential pathways. For example, an improved synthesis of 4'-hydroxydiclofenac (B1664172) involved a multi-step route with specific precursors and conditions. researchgate.net This highlights the complexity and the types of chemical transformations that could be adapted for this compound synthesis.

Below is a table summarizing potential precursor compounds and general reaction conditions that could be involved in a hypothetical chemical synthesis, drawing parallels from established syntheses of similar molecules.

| Precursor Compound | Reaction Type | Reagents and Conditions | Intermediate/Product |

| 5-Hydroxydiclofenac | Aromatic Hydroxylation | Oxidizing agent, Catalyst | This compound |

| 2-[(2,6-Dichloro-4-hydroxyphenyl)amino]phenol | Acetic Acid Side-Chain Addition | Haloacetic acid derivative, Base | This compound |

| 2,6-Dichloro-4-methoxyaniline & 2-Amino-5-methoxyphenylacetic acid | Ullmann Condensation | Copper catalyst, High temperature (e.g., 150°C), Inert atmosphere | Methoxy-protected precursor |

| Methoxy-protected precursor | Demethylation | Strong Lewis acid (e.g., BBr₃) | This compound |

This table is illustrative and based on synthetic principles for related compounds.

Synthesis of Isotope-Labeled this compound

Isotope-labeled compounds are indispensable tools in modern research, particularly in drug metabolism and pharmacokinetic (DMPK) studies. symeres.com They serve as internal standards for quantitative mass spectrometry and as tracers to elucidate metabolic pathways and reaction mechanisms.

Deuterium (B1214612) (²H or D) labeling is a common strategy to create heavy-isotope analogs for use as internal standards in quantitative analysis. symeres.comnih.gov The introduction of deuterium atoms increases the mass of the molecule without significantly altering its chemical properties, allowing it to be distinguished from the unlabeled analyte by a mass spectrometer.

General methods for deuterium labeling include:

H-D Exchange: Catalytic hydrogen-deuterium exchange reactions can replace specific hydrogen atoms with deuterium. A palladium-on-carbon catalyst in the presence of D₂O is one such system. nih.gov

Reduction with Deuterated Reagents: Using deuterium-labeled reducing agents, such as lithium aluminum deuteride (B1239839) (LiAlD₄), can introduce deuterium at specific positions during the synthesis. nih.gov

Building from Labeled Precursors: Synthesizing the molecule from starting materials that already contain deuterium atoms. zeochem.com

These techniques can be applied to produce deuterated this compound for use in sensitive bioanalytical assays.

Carbon-13 (¹³C) is a stable isotope used for mechanistic studies and as a non-radioactive tracer. symeres.com The availability of 4',5-Dihydroxy Diclofenac-¹³C₆ indicates that this labeled compound has been synthesized for research purposes. medchemexpress.commedchemexpress.commedchemexpress.com The ¹³C₆ designation typically implies that the six carbon atoms of the phenylacetic acid ring of diclofenac are replaced with ¹³C.

The synthesis of such a compound would involve a multi-step process starting from a simple, commercially available ¹³C-labeled precursor.

Illustrative Synthetic Strategy for ¹³C₆-Labeling:

Start with a ¹³C₆-labeled precursor , such as ¹³C₆-aniline or ¹³C₆-benzene.

Synthesize the ¹³C₆-labeled phenylacetic acid moiety through a series of chemical transformations.

Couple the labeled moiety with the appropriate dichlorohydroxyphenylamine precursor via a reaction like the Ullmann condensation.

Perform any necessary subsequent reactions , such as deprotection, to yield the final ¹³C₆-labeled this compound.

This approach ensures that the label is incorporated into a stable part of the molecule's core structure. google.comsioc-journal.cn

Purification and Characterization for Reference Material Development

The development of this compound as a certified reference material is essential for the accurate quantification and identification of this metabolite in biological and environmental samples. This requires rigorous purification and comprehensive characterization. researchgate.net

The typical workflow for producing a reference standard is as follows:

Synthesis: An initial synthesis of the compound is performed.

Purification: The crude product is subjected to one or more chromatographic techniques to achieve high purity (often >99%). Methods like semi-preparative High-Performance Liquid Chromatography (HPLC) are commonly used. biorxiv.orgnih.gov Crystallization can also be employed as a final purification step. nih.gov

Characterization and Confirmation: The purified compound's structure and identity are confirmed using a suite of analytical methods.

Purity Assessment: Quantitative analysis is performed to assign an exact purity value to the reference material.

The following table outlines the analytical techniques used in this process.

| Technique | Purpose | Information Obtained |

| High-Performance Liquid Chromatography (HPLC) | Purification and Purity Assessment | Retention time, separation from impurities, purity percentage. nih.gov |

| Mass Spectrometry (MS) | Structure Elucidation & Confirmation | Molecular weight, fragmentation pattern, confirmation of elemental composition. nih.gov |

| Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C) | Definitive Structure Elucidation | Chemical environment of each proton and carbon atom, connectivity, confirmation of isomeric structure. biorxiv.orgnih.gov |

| Solid-Phase Extraction (SPE) | Sample Cleanup and Pre-concentration | Isolation of the analyte from complex matrices like plasma or wastewater prior to analysis. researchgate.net |

This meticulous process ensures the reference material is suitable for use in regulated and research environments where data accuracy and reliability are paramount.

Environmental Transformation and Fate in Non Biological Systems

Photolytic Degradation Pathways of Diclofenac (B195802) Leading to Derivatives

The photolytic degradation of diclofenac in aqueous environments is a significant abiotic transformation pathway. iwaponline.com Under simulated sunlight, diclofenac degradation follows pseudo-first-order kinetics. nih.govproquest.com The process is influenced by environmental factors such as pH, temperature, and the presence of dissolved organic matter. nih.govproquest.com The degradation pathways are complex and can lead to a variety of transformation products. nih.govproquest.com

One major pathway involves the photocyclization of diclofenac, which results in the formation of carbazole (B46965) derivatives. deswater.com For instance, carbazole-1-acetic acid has been identified as a primary by-product of diclofenac photolysis. deswater.com Another significant route proceeds through the decarboxylation of the parent molecule, followed by further oxidation of the alkyl chain. deswater.com

Hydroxylation of the aromatic rings is also a key reaction during the photodegradation of diclofenac, leading to hydroxylated derivatives. nih.govmdpi.com The initial hydroxylation can occur at the phenylacetic acid moiety, for example at the C-4 position, which can then lead to the formation of a quinone imine derivative and subsequent multi-step degradation. nih.gov While specific studies detailing the direct photolytic formation of 4',5-Dihydroxydiclofenac are not prevalent, the generation of mono-hydroxylated products like 4-hydroxydiclofenac and 5-hydroxydiclofenac (B1228188) is a documented step in various degradation processes. mdpi.com These mono-hydroxylated intermediates could potentially undergo further hydroxylation to form di-hydroxylated products such as this compound. The degradation of diclofenac can yield intermediates that are more stable and non-degradable by UV light alone, but the addition of hydrogen peroxide can facilitate their complete degradation. mdpi.com

It has been observed that the photoproducts of diclofenac can sometimes be more toxic than the parent compound. iwaponline.comnih.govproquest.com Toxicity tests have indicated the generation of more toxic substances during the photolytic process. nih.govproquest.com

Biotransformation in Environmental Microorganisms (e.g., fungal and bacterial degradation)

Fungi, particularly white-rot fungi, have demonstrated the ability to biodegrade diclofenac, primarily through transformation into hydroxylated derivatives. mdpi.combibliotekanauki.pl This biotransformation is often catalyzed by enzymes such as laccase, manganese peroxidase, and the cytochrome P450 enzyme system. mdpi.comnih.gov The most commonly reported metabolites from fungal degradation are 4'-hydroxydiclofenac (B1664172) and 5-hydroxydiclofenac. mdpi.combibliotekanauki.pl

The formation of this compound has been specifically identified in the transformation of diclofenac by the fungus Phanerochaete sordida. bibliotekanauki.plnih.gov This suggests that some fungal species are capable of dihydroxylation of the diclofenac molecule. The hydroxylation of diclofenac by fungi is thought to be a detoxification mechanism. bibliotekanauki.pl However, it is important to note that while some fungi can transform diclofenac into these hydroxylated forms, complete mineralization of the compound is not always achieved, and the resulting metabolites may still pose environmental risks. mdpi.combibliotekanauki.pl In some cases, these hydroxylated intermediates can be further degraded, leading to ring cleavage. mdpi.com

Several fungal species have been studied for their diclofenac degradation potential, including Trametes trogii, Aspergillus niger, Yarrowia lipolytica, and Phanerochaete chrysosporium. mdpi.combibliotekanauki.pl The efficiency of degradation can vary significantly between different fungal strains. bibliotekanauki.pl For example, Trametes trogii has been shown to achieve a 100% degradation rate of diclofenac. bibliotekanauki.pl

| Fungal Species | Key Metabolites Identified | Enzymes Implicated |

|---|---|---|

| Phanerochaete sordida | 4'-hydroxydiclofenac, 5-hydroxydiclofenac, this compound | Cytochrome P450 |

| Trametes trogii | Hydroxylated diclofenac metabolites | Cytochrome P450, Laccase |

| Trametes versicolor | 4'-hydroxydiclofenac, 5-hydroxydiclofenac | Cytochrome P450, Laccase |

| Aspergillus niger | Not specified | Not specified |

| Yarrowia lipolytica | Not specified | Not specified |

| Phanerochaete chrysosporium | Not specified | Not specified |

Several bacterial strains have been identified that are capable of degrading diclofenac. nih.govresearchgate.net Similar to fungal pathways, the initial step in bacterial degradation of diclofenac is often hydroxylation. nih.govresearchgate.netresearchgate.net Bacterial strains such as Pseudomonas aeruginosa, Alcaligenes aquatilis, Achromobacter spanius, and Achromobacter piechaudii have been shown to utilize diclofenac as a sole carbon source. nih.govresearchgate.net

The formation of hydroxylated intermediates, such as 4'-hydroxydiclofenac, has been observed during bacterial degradation of diclofenac. mdpi.com While the direct formation of this compound by bacteria is not as explicitly documented as in fungi, the detection of polyhydroxylated derivatives suggests that subsequent hydroxylation steps are possible. researchgate.net The degradation process can be multidirectional, leading to a variety of intermediate metabolites. researchgate.net Following hydroxylation, further degradation can involve the cleavage of the N-H bridge between the aromatic rings and subsequent ring cleavage. researchgate.net

The enzymes involved in bacterial degradation of diclofenac are also believed to include cytochrome P450 monooxygenases, which are key in the initial hydroxylation step. researchgate.net The complete biodegradation of diclofenac by some bacterial isolates has been reported, indicating their potential for bioremediation. nih.govresearchgate.net

Occurrence and Persistence in Aquatic and Soil Matrices (as a transformation product)

Diclofenac is one of the most frequently detected pharmaceuticals in the aquatic environment, found in surface water, groundwater, and even drinking water. unl.edunih.gov Consequently, its transformation products, including hydroxylated derivatives like this compound, are also expected to be present in these matrices. nih.gov Transformation products of diclofenac can constitute a significant portion of the total diclofenac-related compounds found in wastewater influent and effluent, as well as in surface waters. nih.gov

The persistence of diclofenac in the environment is considered moderate. unl.edu Its removal in conventional wastewater treatment plants is often incomplete, with removal rates typically ranging from 30-70%. nih.gov This leads to the continuous discharge of both the parent compound and its transformation products into aquatic systems. unl.edunih.gov

The occurrence of diclofenac and its metabolites has been reported globally. unl.edu High concentrations have been detected in river waters in various countries. unl.edu While specific monitoring data for this compound in environmental matrices is limited, its formation as a metabolite in biological systems suggests its potential presence wherever diclofenac contamination occurs. researchgate.net The transformation products often retain the core structure of the parent drug and can be more polar, which may affect their environmental transport and fate. nih.gov

Role in Environmental Metabolomics Studies

Environmental metabolomics is a powerful tool used to investigate the effects of environmental contaminants on organisms at a molecular level. rsc.orgacs.orguzh.ch In the context of diclofenac exposure, metabolomics studies can identify changes in the metabolic profiles of organisms, providing insights into the mechanisms of toxicity and the biotransformation pathways of the drug. acs.orguzh.chnih.gov

As a biotransformation product of diclofenac, this compound can be a key analyte in such studies. researchgate.net Its detection in an organism exposed to diclofenac provides direct evidence of metabolic activity and can help to elucidate the specific detoxification pathways involved. acs.orguzh.ch

Future Research Directions and Unexplored Avenues in 4 ,5 Dihydroxydiclofenac Studies

Advanced Mechanistic Characterization of its Biological Reactivity

A primary avenue for future research is the detailed characterization of the biological reactivity of 4',5-dihydroxydiclofenac. While much attention has been given to the mono-hydroxylated precursors of diclofenac (B195802) (4'-hydroxydiclofenac and 5-hydroxydiclofenac) and their subsequent oxidation to reactive quinone imines, the intrinsic reactivity of the dihydroxy metabolite is less understood. researchgate.netresearchgate.net

Future studies should aim to:

Delineate its Interaction with Cellular Macromolecules: Investigate the potential for this compound to form covalent adducts with proteins or DNA, distinguishing its reactivity from that of quinone imines.

Assess its Role in Oxidative Stress: While diclofenac metabolites, in general, are known to affect oxidative stress parameters by depleting glutathione (B108866) reserves and impacting detoxifying enzymes, the specific contribution of this compound needs to be quantified. nih.govmdpi.com Research could explore its capacity to generate reactive oxygen species (ROS) or modulate cellular antioxidant responses. nih.gov

Clarify its Pharmacological Activity: Conflicting reports on its COX inhibitory activity necessitate further investigation using modern enzymatic assays to determine its IC50 values for COX-1 and COX-2 and compare them rigorously to the parent compound. drugbank.comcymitquimica.com

Elucidation of Novel Enzymatic Pathways in Non-Human Species

The metabolism of diclofenac displays significant species-specific variations, presenting an opportunity to discover novel enzymatic pathways for the formation of this compound. europa.eumdpi.com While CYP2C9 is the primary enzyme in humans, studies in other organisms have revealed alternative routes. ebi.ac.uk

A notable area of research is microbial biotransformation. Several fungal species have demonstrated the ability to produce this compound, sometimes as a major transformation product. mdpi.comnih.gov These transformations are catalyzed by a range of enzymes not typically dominant in mammalian drug metabolism. mdpi.comnih.govnih.gov Further research should focus on isolating and characterizing these novel enzymes, which could have applications in bioremediation or green chemistry synthesis. nih.govmdpi.com

Additionally, metabolic studies in various animal models continue to reveal unique conjugation pathways, such as taurine (B1682933) conjugation in mice and dogs, which differ from the primary glucuronidation routes in humans. nih.govtandfonline.com Investigating the interplay between these alternative conjugation pathways and dihydroxylation in non-human species could provide valuable insights into species-specific toxicity and drug disposition.

| Species/Organism | Metabolic Pathway/Enzyme System | Observed Metabolite(s) | Reference |

|---|---|---|---|

| Fungi (e.g., Phanerochaete sordida) | Cytochrome P450, Laccase, Manganese Peroxidase | This compound, 4'-Hydroxydiclofenac (B1664172), 5-Hydroxydiclofenac (B1228188) | mdpi.comnih.gov |

| Rat | Hydroxylation and Conjugation | 4'-Hydroxydiclofenac and 5-Hydroxydiclofenac are major metabolites | europa.eu |

| Dog | Taurine Conjugation | Taurine conjugate of diclofenac is major urinary metabolite; lacks significant oxidation | europa.eutandfonline.com |

| Invertebrates (e.g., Gammarus pulex) | Oxidation and Conjugation | Novel metabolites including a taurine conjugate | researchgate.net |

| Chimeric Humanized Mice | Hydroxylation and Glucuronidation | Metabolic profile with higher acyl glucuronides and lower taurine conjugates, more closely resembling humans | nih.gov |

Development of Predictive Computational Models for Metabolite Formation

Computational modeling is a powerful tool for predicting drug metabolism and toxicity, and its application to this compound formation is a key future direction. Existing models provide a strong foundation.

Quantum Mechanics/Molecular Mechanics (QM/MM): These models have been used to investigate the regioselectivity of diclofenac hydroxylation by CYP2C9. acs.orgnih.gov By calculating the activation energy barriers for hydrogen abstraction from different positions on the diclofenac molecule, these models can explain why 4'- and 5-hydroxylation are the preferred routes. acs.orgnih.gov Future work could extend these models to simulate the secondary hydroxylation of 5-hydroxydiclofenac to form this compound, predicting its formation likelihood and identifying key enzyme-substrate interactions.

Quantitative Structure-Activity Relationship (QSAR): QSAR models have been developed to predict the inhibition of CYP2C9 and the ecotoxicity of diclofenac metabolites. nih.govresearchgate.net Future QSAR studies could be specifically designed to build models that predict the propensity of diclofenac analogs to undergo dihydroxylation, aiding in the design of safer drugs that avoid this metabolic pathway.

Physiologically Based Pharmacokinetic (PBPK) Modeling: PBPK models are increasingly integrated with data from advanced in vitro systems, such as microphysiological systems (MPS), to simulate human pharmacokinetics. researchgate.net These integrated models can be refined to include minor metabolic pathways like dihydroxylation, providing a more complete picture of diclofenac's fate in the body and predicting the exposure levels of this compound.

Integration of Omics Technologies for Systems-Level Understanding in Research Models

To move beyond simple pathway analysis, the integration of "omics" technologies is essential for a holistic, systems-level understanding of this compound. This involves combining genomics, transcriptomics, proteomics, and metabolomics to connect the formation of this metabolite to broader biological responses.

Advanced research models, such as 3D liver microphysiological systems (e.g., "liver-on-a-chip"), are becoming crucial platforms for these studies. nih.gov In such systems, researchers can expose human-derived liver cells to diclofenac and simultaneously measure:

Metabolomics: Using techniques like high-resolution mass spectrometry to precisely identify and quantify the full spectrum of metabolites, including this compound. nih.gov

Transcriptomics: Analyzing changes in gene expression to see how the presence of diclofenac and its metabolites alters cellular pathways related to stress, inflammation, and metabolism. researchgate.net

Proteomics and Cytokine Profiling: Measuring changes in secreted proteins and inflammatory markers to link metabolite formation with functional cellular responses, such as an immune reaction or tissue injury. nih.gov

Spatial Omics: Employing techniques like Mass Spectrometry Imaging (MSI) to visualize the distribution of this compound and other metabolites within tissue structures, providing context to their formation and effects. nsf.govchemrxiv.org

By integrating these multi-omics datasets, researchers can build comprehensive network models that elucidate the complex interplay between metabolic pathways and toxicological outcomes. researchgate.net

Q & A

Basic Research Questions

Q. What analytical methods are commonly used to detect and quantify 4',5-Dihydroxydiclofenac in biological samples?

- Methodological Answer : High-performance liquid chromatography coupled with mass spectrometry (HPLC-MS) is the gold standard for detecting hydroxylated metabolites like this compound due to its high sensitivity and specificity. Sample preparation often involves solid-phase extraction (SPE) to isolate metabolites from complex matrices (e.g., plasma, urine). Researchers should validate methods using spiked matrices to confirm recovery rates and limit of detection (LOD). For structural confirmation, tandem MS (MS/MS) or nuclear magnetic resonance (NMR) is recommended .

Q. How can researchers synthesize this compound for in vitro studies?

- Methodological Answer : Enzymatic synthesis using cytochrome P450 (CYP) isoforms (e.g., CYP2C9) is a common approach, as human CYP enzymes catalyze the hydroxylation of Diclofenac. Alternatively, chemical synthesis via directed hydroxylation using metal catalysts (e.g., Fe-based catalysts) can be employed. Researchers must verify product purity using chromatographic techniques (e.g., HPLC-UV) and compare retention times with authentic standards. Note that microbial systems (e.g., Bacillus megaterium expressing P450s) may not reliably produce this metabolite, as shown in recent biocatalysis studies .

Q. What are the primary metabolic pathways leading to this compound formation?

- Methodological Answer : Diclofenac undergoes Phase I metabolism primarily via CYP2C9 to form 4'-Hydroxydiclofenac, which is further hydroxylated at the 5-position to yield this compound. Researchers should conduct kinetic studies using human liver microsomes (HLMs) or recombinant CYP isoforms to quantify metabolic rates. Incubation conditions (e.g., NADPH concentration, incubation time) must be optimized to avoid artifactual oxidation .

Advanced Research Questions

Q. How should researchers address contradictory findings in studies reporting the presence/absence of this compound in specific experimental systems?

- Methodological Answer : Contradictions may arise from methodological differences (e.g., detection limits, sample preparation). To resolve discrepancies:

Replicate Experiments : Use standardized protocols (e.g., ISO guidelines) for metabolite extraction and analysis.

Cross-Validation : Compare results across multiple detection methods (e.g., HPLC-MS vs. LC-NMR).

Meta-Analysis : Apply heterogeneity tests (e.g., I² statistic) to assess consistency across studies. High I² values (>50%) indicate significant variability, necessitating subgroup analyses (e.g., by species or enzyme source) .

Q. What strategies optimize the detection of this compound in environmentally relevant matrices (e.g., wastewater)?

- Methodological Answer : Environmental samples require advanced preconcentration techniques due to low metabolite concentrations:

- Solid-Phase Microextraction (SPME) : Use hydrophilic-lipophilic balance (HLB) cartridges for polar metabolites.

- Derivatization : Enhance MS sensitivity by derivatizing hydroxyl groups with agents like pentafluorobenzoyl chloride.

- Quality Control : Include isotopically labeled internal standards (e.g., D₄-4',5-Dihydroxydiclofenac) to correct for matrix effects .

Q. How can systematic reviews assess the toxicological significance of this compound across diverse studies?

- Methodological Answer : Follow Cochrane Handbook guidelines:

Eligibility Criteria : Define inclusion/exclusion criteria (e.g., in vivo vs. in vitro studies).

Risk of Bias : Use funnel plots to detect publication bias; asymmetry (e.g., Egger’s regression p < 0.1) suggests missing studies.

Data Synthesis : Perform dose-response meta-analysis if sufficient data exist. For heterogeneous data, present results narratively with sensitivity analyses .

Research Design and Data Interpretation

Q. What experimental designs are optimal for studying the renal toxicity of this compound?

- Methodological Answer : Use a longitudinal cohort design with nested case-control analysis: